Octahydrocyclopenta[c]pyrrole-4-carboxylic acid
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Overview
Description
Octahydrocyclopenta[c]pyrrole-4-carboxylic acid is a bicyclic compound with the molecular formula C8H13NO2 This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of octahydrocyclopenta[c]pyrrole-4-carboxylic acid typically involves the use of octahydrocyclopenta[c]pyrrole as a starting material. One common method involves the protection of the nitrogen atom in octahydrocyclopenta[c]pyrrole, followed by a reaction with lithium alkylide in the presence of a chiral organic ligand. The reaction is carried out in a solvent such as tetrahydrofuran, methyl tert-butyl ether, or dioxane at temperatures ranging from -50°C to -78°C. The resulting product is then reacted with carbon dioxide or ethyl chloroformate to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-yield reactions and efficient purification techniques to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[c]pyrrole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Octahydrocyclopenta[c]pyrrole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of octahydrocyclopenta[c]pyrrole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The carboxylic acid group plays a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogues: These compounds share a similar bicyclic structure but differ in functional groups and substitutions.
Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with a carboxylic acid group at the 2-position.
Hexahydropyrrolo[3,4-c]pyrrole derivatives: Compounds with a similar fused ring system but different degrees of saturation and functionalization
Uniqueness
Octahydrocyclopenta[c]pyrrole-4-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-2-1-5-3-9-4-7(5)6/h5-7,9H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDCIGKATQFPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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